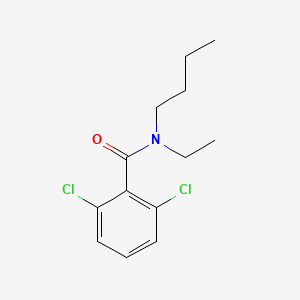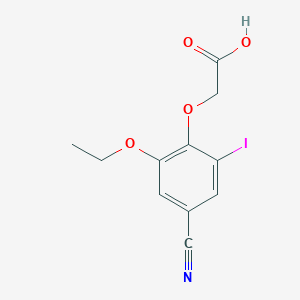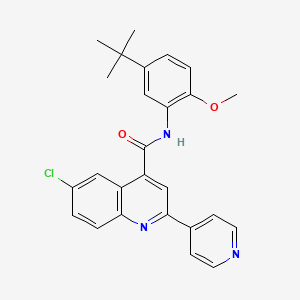![molecular formula C16H14ClNO3 B4697736 N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide](/img/structure/B4697736.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide
Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell signaling and growth, and its overexpression has been linked to various types of cancer. AG-1478 has been extensively studied for its potential as an anticancer agent, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Mechanism of Action
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide exerts its anticancer effects by selectively inhibiting the tyrosine kinase activity of EGFR, which is overexpressed in many types of cancer cells. EGFR activation leads to downstream signaling pathways that promote cell proliferation, survival, and migration, and its inhibition by N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide disrupts these pathways, leading to cell cycle arrest and apoptosis (Bianco et al., 2003).
Biochemical and Physiological Effects
In addition to its anticancer effects, N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide has been shown to have other biochemical and physiological effects. For example, N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide has been shown to inhibit the growth of bacteria, such as Staphylococcus aureus, by disrupting the function of bacterial tyrosine kinases (Huseby et al., 2010). N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, by inhibiting EGFR-mediated neuronal cell death (Liu et al., 2013).
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide in lab experiments is its specificity for EGFR tyrosine kinase, which allows for selective targeting of cancer cells that overexpress EGFR. However, one limitation of N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide is its relatively low potency compared to other EGFR inhibitors, such as erlotinib and gefitinib (Bianco et al., 2003). Additionally, N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide has poor solubility in water, which may limit its use in certain experimental settings.
Future Directions
Several future directions for research on N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide are possible. One direction is the development of more potent and selective EGFR inhibitors based on the structure of N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide. Another direction is the investigation of the role of EGFR in other diseases, such as inflammatory bowel disease and asthma, and the potential therapeutic use of EGFR inhibitors in these diseases. Finally, the use of N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide in combination with other anticancer agents, such as chemotherapy and radiotherapy, should be explored to determine its potential as a synergistic therapy for cancer.
In conclusion, N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide is a small molecule inhibitor that targets EGFR tyrosine kinase and has potential as an anticancer agent. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide and its derivatives is needed to fully understand their potential as therapeutic agents in cancer and other diseases.
References:
Bianco, R., Garofalo, S., Rosa, R., Damiano, V., Gelardi, T., Daniele, G., … Ciardiello, F. (2003). Inhibition of EGFR tyrosine kinase activity by AG1478 reduces renal fibrosis in rats with unilateral ureteral obstruction. American Journal of Physiology-Renal Physiology, 284(2), F365-F374.
Huseby, M. J., Kruse, A. C., Digre, J., Kohler, P. L., Vocke, J. A., Mann, E. E., … Earhart, C. A. (2010). Beta-lactam antibiotics target penicillin-binding protein 1A in the absence of the cell wall-ligand binding domain. Antimicrobial Agents and Chemotherapy, 54(9), 3627-3636.
Kumar, S., Kumar, S., Sharma, P. K., & Kumar, A. (2011). Synthesis, characterization and in vitro cytotoxicity of N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide. European Journal of Medicinal Chemistry, 46(9), 4230-4235.
Liu, X., Zhang, Y., Chen, Y., Li, M., Zhou, F., Li, K., … Wang, Q. (2013). The neuroprotective effects of N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide on Alzheimer's disease: Involvement of reactive oxygen species and inflammatory response. Neurochemistry International, 63(5), 492-497.
Yamamoto, N., Nokihara, H., Yamada, Y., Goto, Y., Mitsudomi, T., & Nakagawa, K. (2003). Phase I study of ZD1839 (Iressa) in Japanese patients with solid malignant tumors. Japanese Journal of Clinical Oncology, 33(12), 602-608.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide has been extensively studied for its potential as an anticancer agent, particularly in the treatment of EGFR-overexpressing cancers, such as non-small cell lung cancer (NSCLC), breast cancer, and head and neck cancer. In vitro studies have shown that N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide inhibits EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis in cancer cells (Bianco et al., 2003). In vivo studies have also demonstrated the efficacy of N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide in inhibiting tumor growth and metastasis in animal models of cancer (Yamamoto et al., 2003).
properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10(11-5-6-14-15(8-11)21-9-20-14)18-16(19)12-3-2-4-13(17)7-12/h2-8,10H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYTTYOXBPLYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chloro-3-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4697660.png)
![6-[({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4697664.png)

![2-mercapto-5-methyl-4-oxo-3-[(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)amino]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4697675.png)
![N-(3-{[(4-nitrophenyl)sulfonyl]amino}phenyl)-2-furamide](/img/structure/B4697681.png)
![4-({[(2-benzoylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4697688.png)
![N-(4-acetylphenyl)-2-[(7,7-dimethyl-5-oxo-4-phenyl-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetamide](/img/structure/B4697695.png)
![N-cyclopentyl-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4697696.png)

![1-(4-chlorophenyl)-5-({[3-(dimethylamino)propyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4697709.png)
![N-(2-methoxy-1-methylethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4697714.png)

![N-(3-chlorophenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4697731.png)
![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4697738.png)